molecular formula C23H48O12 B054264 Undecaethylene glycol monomethyl ether CAS No. 114740-40-8

Undecaethylene glycol monomethyl ether

Cat. No.: B054264
CAS No.: 114740-40-8
M. Wt: 516.6 g/mol
InChI Key: VWDQSWKLHABGKL-UHFFFAOYSA-N
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Description

Undecaethylene glycol monomethyl ether (UGME) is an ether compound that is widely used in organic synthesis. It is a colorless, volatile, low-boiling liquid with a pleasant odor and low toxicity. UGME is a versatile reagent, with multiple uses in laboratory experiments and industrial applications.

Scientific Research Applications

  • Biological Monitoring of Glycol Ethers : Glycol ethers like monomethyl ethers of ethylene glycol are used in various industrial and consumer products. They can enter the body via inhalation or skin absorption, leading to potential health risks. Monitoring their acid metabolites in urine is suggested as an effective way to gauge exposure levels (Johanson, 1988).

  • Reproductive Toxicity of Glycol Ethers : Certain glycol ethers, including ethylene glycol monomethyl ether, have been identified as reproductive hazards. They have shown teratogenic (causing developmental malformations) and embryotoxic effects in animal studies (Hardin, 1983).

  • Capillary Electrophoresis Applications : Polyethylene glycol monomethyl ether sulfate has been used in capillary electrophoresis, demonstrating its potential in analytical chemistry for minimizing peak broadening in electrophoretic separations (Williams & Vigh, 1996).

  • Solvent Applications in Industrial Processes : Glycol ethers like ethylene glycol monomethyl ether are widely used in industrial processes such as in jet fuel deicers, inks, coatings, and the manufacture of circuit boards. Their toxicity profiles have been a focus of recent studies, highlighting concerns in occupational exposure (Wess Ja, 1992).

  • Thermodynamic and Spectroscopic Studies : Studies on the thermodynamic and spectroscopic properties of ethylene glycol monomethyl ether in aqueous solutions have been conducted, indicating its molecular interactions and surface activity, which are relevant in chemical engineering and formulation science (Li et al., 2011).

  • Polyethylene Glycol Monomethyl Ethers in Brake Fluids : The use of polyethylene glycol monomethyl ethers as a main component in DOT-5.1 brake fluids has been investigated, focusing on their physicochemical properties and impact on brake fluid quality (Khamidullin et al., 2006).

  • Toxicity Data for Propylene Glycol Ethers : Propylene glycol ethers, a class related to glycol ethers, have been studied for their lack of significant genotoxic, developmental, and reproductive hazards in standard toxicity studies. This data supports the safety of these compounds when used appropriately (Spencer, 2005).

Safety and Hazards

When handling Undecaethylene glycol monomethyl ether, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDQSWKLHABGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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